Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a bicyclo[2.1.1]hexane core, which is a saturated bicyclic structure, making it an intriguing subject for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate typically involves the use of photochemistry. One efficient method is the [2 + 2] cycloaddition reaction, which allows for the creation of new building blocks. This approach is modular and can be readily derivatized with numerous transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable photochemical reactions. The use of photochemistry in industrial settings can be advantageous due to its efficiency and the ability to produce large quantities of the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Its potential bioactivity suggests applications in drug discovery and development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate: This compound has a similar bicyclic structure but differs in the position of the phenyl group.
Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate: This compound has shown promising antimalarial and antimycobacterial activities.
Uniqueness
Methyl 3-phenyl-2-azabicyclo[211]hexane-1-carboxylate is unique due to its specific bicyclic structure and the position of the phenyl group
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-16-12(15)13-7-10(8-13)11(14-13)9-5-3-2-4-6-9/h2-6,10-11,14H,7-8H2,1H3 |
InChI Key |
NXCARRFIKXYKDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.